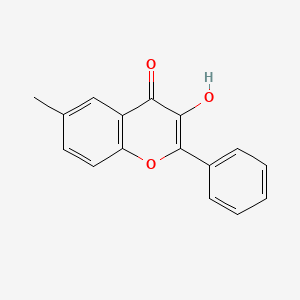

6-Methylflavonol

CAS No.: 6971-18-2

Cat. No.: VC15932512

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6971-18-2 |

|---|---|

| Molecular Formula | C16H12O3 |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | 3-hydroxy-6-methyl-2-phenylchromen-4-one |

| Standard InChI | InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)14(17)15(18)16(19-13)11-5-3-2-4-6-11/h2-9,18H,1H3 |

| Standard InChI Key | KLGALCMPMFKGDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

6-Methylflavonol belongs to the flavonol subclass, characterized by a 3-hydroxyflavone backbone with a methyl group at the 6-position of the A-ring. Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.27 g/mol . Key structural features include:

-

A 2-phenylchromen-4-one core.

-

A hydroxyl group at position 3 (defining the flavonol subclass).

-

A methyl substitution at position 6 on the A-ring.

Comparative analyses with 6-methylflavone (a flavone lacking the 3-hydroxyl group) reveal that the 3-OH group in 6-MF enhances hydrogen-bonding capacity, potentially influencing receptor binding and antioxidant activity .

Synthesis and Structural Analogues

While no direct synthesis protocol for 6-MF is documented in the provided sources, structurally related compounds offer insights. For example:

-

6-Methylflavone is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and benzaldehyde .

-

2′-Methoxy-6-methylflavone (2′MeO6MF), an anxiolytic analog, is synthesized by introducing methoxy and methyl groups to the flavone backbone .

Adapting these methods, 6-MF could be synthesized through regioselective methylation of flavonol precursors. Recent work on flavonol derivatives (e.g., 4’-bromoflavonol) highlights the role of halogenation and methylation in enhancing bioactivity .

Pharmacological Activity and Mechanisms

Modulation of GABAₐ Receptors

Flavonoids with methyl and methoxy substitutions exhibit subtype-selective effects on GABAₐ receptors, which mediate anxiolytic and sedative responses:

-

6-Methylflavanone potentiates GABA responses at α2β2γ2L receptors (EC₅₀ = 10 µM) with 417% maximal efficacy, surpassing diazepam’s subtype selectivity .

-

2′MeO6MF directly activates α2β2/3γ2L receptors without GABA potentiation, inducing anxiolysis in mice at 1–100 mg/kg (i.p.) .

These findings suggest that 6-MF’s 3-OH group may alter receptor interaction kinetics compared to non-hydroxylated analogs. Mutation studies indicate β-subunit residue 265 critically influences flavonoid efficacy .

Anticancer Activity

Methylated flavonols demonstrate potent cytotoxicity against cancer cells:

| Compound | IC₅₀ (µM) vs. A549 Cells | Reference |

|---|---|---|

| 5-Fluorouracil | 4.98 ± 0.41 | |

| 4’-Bromoflavonol | 0.46 ± 0.02 | |

| 6-Methylflavone | Not tested | – |

While 6-MF’s anticancer activity remains unstudied, its structural similarity to 4’-bromoflavonol suggests potential efficacy via mitochondrial apoptosis and caspase-3 activation .

Antioxidant Properties

Flavonol methylation impacts antioxidant capacity:

-

The 3-OH group in flavonols is critical for radical scavenging, contributing to DPPH and ORAC activities .

-

Methylation at position 6 may reduce electron-donating capacity but enhance membrane permeability.

In cellular assays, 3-O-methylquercetin (a methylated flavonol) upregulates SOD, CAT, and GPx enzymes with low cytotoxicity . 6-MF’s dual methyl and hydroxyl groups could balance antioxidant efficacy and bioavailability.

Structure-Activity Relationships (SAR)

Key structural determinants of 6-MF’s bioactivity include:

-

3-Hydroxyl Group: Essential for antioxidant activity and potential metal chelation .

-

6-Methyl Substitution: Enhances lipophilicity, improving blood-brain barrier penetration for CNS effects .

-

Aromatic Methoxy Groups: In analogs like 2′MeO6MF, methoxy substitutions confer subtype-specific GABAₐ receptor activation .

Comparative data suggest that 6-MF’s activity profile may lie between 6-methylflavone (CNS effects) and hydroxylated flavonols (antioxidant/anticancer effects).

Therapeutic Implications and Future Directions

Neurological Disorders

6-MF’s potential GABAₐ receptor modulation positions it as a candidate for:

-

Anxiety disorders: Mimicking 2′MeO6MF’s efficacy in elevated plus maze tests .

-

Epilepsy: Subtype-selective modulation may reduce side effects vs. benzodiazepines .

Oncology

Structural optimization could enhance 6-MF’s anticancer potency. Bromination or glycosylation at position 4’ (as in 4’-bromoflavonol) may improve apoptosis induction .

Metabolic and Inflammatory Diseases

Flavonols mitigate oxidative stress in diabetes and atherosclerosis. 6-MF’s antioxidant enzyme induction warrants evaluation in metabolic syndrome models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume